molecular formula C11H22ClNO2 B2948360 Rel-tert-butyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride CAS No. 2227765-76-4

Rel-tert-butyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride

Cat. No.: B2948360
CAS No.: 2227765-76-4
M. Wt: 235.75
InChI Key: WXQUHQMFMVLZAV-RJUBDTSPSA-N
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Description

Rel-tert-butyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride is a chemical compound with potential applications in various fields due to its unique structural characteristics. This compound is often used in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-tert-butyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride typically involves the following steps:

    Formation of the cyclohexane ring: Starting from a suitable precursor, the cyclohexane ring is formed through a series of cyclization reactions.

    Introduction of the amino group: The amino group is introduced via nucleophilic substitution reactions.

    Protection of the amino group: The amino group is protected using tert-butyl groups to prevent unwanted side reactions.

    Formation of the carboxylate group: The carboxylate group is introduced through carboxylation reactions.

    Hydrochloride formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Rel-tert-butyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Rel-tert-butyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems and pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of rel-tert-butyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Rel-tert-butyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride can be compared with other similar compounds, such as:

    Rel-tert-butyl (1R,3S)-3-hydroxycyclopentylcarbamate: Similar in structure but with different functional groups.

    Rel-tert-butyl (1R,3S)-3-hydroxycyclohexylcarbamate: Another structurally related compound with distinct properties.

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties.

Properties

IUPAC Name

tert-butyl (1R,3S)-3-aminocyclohexane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2.ClH/c1-11(2,3)14-10(13)8-5-4-6-9(12)7-8;/h8-9H,4-7,12H2,1-3H3;1H/t8-,9+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXQUHQMFMVLZAV-RJUBDTSPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCC(C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CCC[C@@H](C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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